Phenoxybenzamine-d5

Description

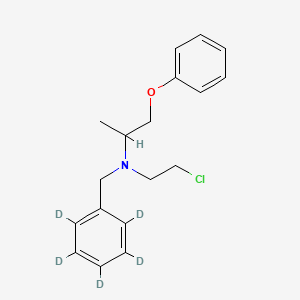

The exact mass of the compound this compound is 308.1703757 g/mol and the complexity rating of the compound is 262. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloroethyl)-N-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1-phenoxypropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17/h2-11,16H,12-15H2,1H3/i2D,4D,5D,8D,9D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVCTJOXCFMACW-FPWDVLCWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN(CCCl)C(C)COC2=CC=CC=C2)[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678722 | |

| Record name | N-(2-Chloroethyl)-1-phenoxy-N-[(~2~H_5_)phenylmethyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188265-52-2 | |

| Record name | N-(2-Chloroethyl)-1-phenoxy-N-[(~2~H_5_)phenylmethyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Phenoxybenzamine-d5 chemical structure and properties

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of Phenoxybenzamine-d5. This deuterated analog of phenoxybenzamine serves as a critical internal standard for its quantitative analysis in various biological matrices.

Core Chemical and Physical Properties

This compound is the deuterium-labeled counterpart of phenoxybenzamine, a non-selective, irreversible alpha-adrenoceptor antagonist.[1][2] The incorporation of five deuterium atoms enhances its mass spectrometric signature, making it an ideal internal standard for pharmacokinetic and metabolic studies.[3]

Below is a summary of its key chemical and physical properties:

| Property | Value | Source(s) |

| Chemical Name | N-(2-Chloroethyl)-N-(1-methyl-2-phenoxyethyl)benzenemethanamine-d5 Hydrochloride | [4] |

| Synonyms | Dibenzyline-d5 Chloride, Dibenzyline-d5 Hydrochloride | [4] |

| Molecular Formula | C₁₈H₁₇D₅ClNO · HCl | [5] |

| Molecular Weight | 345.3 g/mol | [5] |

| CAS Number | 1329838-45-0 (hydrochloride) | [5] |

| Isotopic Purity | ≥98% deuterated forms (d₁-d₅) | [5] |

| Solubility | DMF: 30 mg/ml; DMSO: 25 mg/ml; Ethanol: 25 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.3 mg/ml | [5] |

Pharmacological Profile and Mechanism of Action

Phenoxybenzamine, and by extension its deuterated form, functions as a potent antagonist of alpha-adrenergic receptors (α-ARs).[5] It forms a stable, covalent bond with these receptors, leading to an irreversible blockade.[6] This non-competitive antagonism affects both α₁ and α₂ subtypes.[6][7]

The blockade of α₁-adrenergic receptors on vascular smooth muscle results in vasodilation and a subsequent decrease in blood pressure.[8][9] The antagonism of presynaptic α₂-receptors can lead to a reflex tachycardia due to increased norepinephrine release.[6][9]

In Vitro Activity

| Assay | Cell Line/Tissue | Receptor Subtype(s) | Result (IC₅₀/EC₅₀/Kᵢ) | Source(s) |

| Norepinephrine-induced inositol phosphate formation | HEK293 cells | α₁-ARs | EC₅₀ = 125.9-316.2 nM | [5][10] |

| Radioligand binding | CHO cell membranes | α₂ₐ-AR | Kᵢ = 60 nM | [5][10] |

| Radioligand binding | CHO cell membranes | α₂ₑ-AR | Kᵢ = 10 nM | [5][10] |

| Radioligand binding | CHO cell membranes | α₂₋-AR | Kᵢ = 60 nM | [5][10] |

| Inhibition of Proliferation | Nine cancer cell lines (lymphoma, breast, lung) | - | IC₅₀ = 29.5-99.8 µM | [5][10] |

Signaling Pathway of Phenoxybenzamine's Action

The following diagram illustrates the mechanism of action of phenoxybenzamine at the adrenergic synapse.

Caption: Mechanism of Phenoxybenzamine's irreversible blockade of α₁ and α₂ adrenergic receptors.

Experimental Protocols

Radioligand Binding Assay for α₂-Adrenergic Receptors

This protocol is a generalized representation based on standard binding assay methodologies.

Objective: To determine the binding affinity (Kᵢ) of this compound for α₂-adrenergic receptor subtypes.

Materials:

-

CHO cell membranes expressing human α₂ₐ, α₂ₑ, or α₂₋ adrenergic receptors.

-

Radioligand (e.g., [³H]-Rauwolscine or [³H]-MK912).

-

This compound (or non-labeled phenoxybenzamine) at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Methodology:

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kₔ, and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known α₂ antagonist).

-

Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of this compound from a concentration-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Caption: Workflow for a typical radioligand binding assay.

Applications in Research and Development

The primary application of this compound is as an internal standard for the quantification of phenoxybenzamine in biological samples using mass spectrometry-based techniques like GC-MS or LC-MS.[5][10] This is crucial for:

-

Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of phenoxybenzamine.

-

Therapeutic drug monitoring: Ensuring drug levels remain within the therapeutic window.

-

Metabolic profiling: Identifying and quantifying metabolites of phenoxybenzamine.

The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis, as it corrects for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.[3]

Conclusion

This compound is an indispensable tool for researchers and drug development professionals working with phenoxybenzamine. Its well-defined chemical structure, coupled with its identical pharmacological properties to the parent compound, makes it the ideal internal standard for rigorous quantitative analysis. A thorough understanding of its properties and the experimental contexts in which it is used is essential for advancing research in areas where phenoxybenzamine is of interest, from the management of pheochromocytoma to its potential applications in other therapeutic areas.[11][12]

References

- 1. This compound CAS#: 1309283-11-1 [amp.chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. immunomart.org [immunomart.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Phenoxybenzamine - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. glpbio.com [glpbio.com]

- 11. drugs.com [drugs.com]

- 12. Phenoxybenzamine (Dibenzyline): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

A Technical Guide to Phenoxybenzamine-d5 as an Internal Standard in Quantitative Bioanalysis

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the role and mechanism of Phenoxybenzamine-d5 as a stable isotope-labeled internal standard (SIL-IS) in modern bioanalytical assays. It covers the core principles of its application, its pharmacological context, and detailed experimental considerations for its use in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Imperative for Precision in Bioanalysis

The accurate quantification of therapeutic agents in biological matrices is a cornerstone of drug development, underpinning pharmacokinetic, pharmacodynamic, and toxicokinetic studies. Phenoxybenzamine, an irreversible alpha-adrenergic antagonist, is used to manage hypertension associated with pheochromocytoma.[1][2] Measuring its concentration in plasma or other tissues requires highly precise and reliable analytical methods.

The primary challenge in bioanalysis is accounting for variability introduced during sample processing and analysis. Analyte loss during extraction, matrix-induced ion suppression or enhancement in the mass spectrometer, and minor fluctuations in instrument performance can all compromise data accuracy.[3] To correct for these variables, an internal standard (IS) is incorporated into the analytical workflow. The ideal IS behaves identically to the analyte throughout the entire process.[4] this compound, a deuterated form of the parent drug, serves this purpose and is considered the gold standard for its quantification by GC- or LC-MS.[5]

Pharmacological Context: The Action of Phenoxybenzamine

To appreciate the need for its precise measurement, it is useful to understand the pharmacological mechanism of phenoxybenzamine. It is a non-selective alpha-adrenoceptor antagonist that forms a reactive ethylenimmonium intermediate.[6] This intermediate proceeds to form a stable, covalent bond with the alpha-receptors, leading to an irreversible, non-competitive blockade.[7][8] This action prevents vasoconstriction caused by endogenous catecholamines like norepinephrine and epinephrine, resulting in vasodilation and a reduction in blood pressure.[8] The long-lasting effect, which persists for 3-4 days, is due to the time required for the synthesis of new receptors.[7]

Caption: Pharmacological mechanism of Phenoxybenzamine.

The Core Principle: How this compound Functions as an Internal Standard

The "mechanism of action" of this compound as an internal standard is not pharmacological but analytical. It relies on the principles of isotope dilution mass spectrometry. A stable isotope-labeled internal standard is considered the ideal choice because it is chemically identical to the analyte, with the only significant difference being its mass.[9] The five deuterium atoms on the phenoxy ring of this compound increase its molecular weight, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer.

This near-identical chemical nature ensures that:

-

It co-elutes with the analyte during liquid chromatography.

-

It has the same extraction recovery during sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[10]

-

It experiences identical matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.[3]

By adding a known concentration of this compound to every sample, calibrator, and quality control at the beginning of the workflow, any subsequent loss or signal variation affects both the analyte and the IS proportionally. The final measurement is not the absolute response of the analyte, but the ratio of the analyte's response to the IS's response. This ratio remains constant regardless of processing variability, leading to highly accurate and precise quantification.[10][11]

Caption: The role of an internal standard in correcting for analytical variability.

Experimental Protocol: A Typical LC-MS/MS Method

This section outlines a representative protocol for the quantification of phenoxybenzamine in human plasma using this compound as an IS.

4.1. Sample Preparation (Protein Precipitation)

Protein precipitation is a common, rapid method for extracting drugs from plasma.

-

Aliquot: Transfer 100 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube and vortex briefly.

-

Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

-

Vortex & Centrifuge: Vortex the tubes vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Analysis: Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

4.2. Liquid Chromatography Parameters

The goal of chromatography is to separate the analyte from other matrix components before it enters the mass spectrometer.

| Parameter | Typical Value |

| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 10% B, ramp to 95% B over 3 min, hold 1 min, re-equilibrate |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

4.3. Mass Spectrometry Parameters

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.

| Parameter | Typical Value |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow Rates | Optimized for specific instrument |

4.4. Quantitative Data: MRM Transitions

The MRM experiment involves selecting a precursor ion (typically [M+H]+) in the first quadrupole, fragmenting it in the second, and monitoring a specific product ion in the third. This provides two levels of mass-based selectivity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Phenoxybenzamine | 304.1 | 105.1 | 25 |

| This compound | 309.1 | 105.1 | 25 |

Note: Specific m/z values and collision energies must be optimized empirically on the instrument used.

Bioanalytical Workflow Visualization

The entire process, from sample receipt to final data, can be visualized as a sequential workflow.

Caption: Step-by-step workflow for a typical bioanalytical assay.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of its unlabeled analogue in complex biological matrices. Its mechanism of action as an internal standard is rooted in the fundamental principles of isotope dilution, where its near-identical physicochemical properties allow it to track and correct for procedural variability throughout the entire analytical workflow. The use of a stable isotope-labeled standard like this compound is strongly recommended by regulatory agencies and represents best practice in modern bioanalysis, ensuring the generation of reliable data crucial for advancing drug development and clinical research.[4][12]

References

- 1. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. fda.gov [fda.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. drugs.com [drugs.com]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. Phenoxybenzamine - BioPharma Notes [biopharmanotes.com]

- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 11. scispace.com [scispace.com]

- 12. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Synthesis and Manufacturing of Phenoxybenzamine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of Phenoxybenzamine-d5, a deuterated analog of Phenoxybenzamine. This document details the chemical properties, synthetic routes, experimental protocols, and the mechanism of action of this compound, which is primarily utilized as an internal standard for the quantification of Phenoxybenzamine in various analytical methods.[1][2]

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Phenoxybenzamine. The deuterium labeling is typically on the phenyl ring of the phenoxy group or the benzyl group.[3] The physical and chemical properties of a common variant, this compound (hydrochloride) with deuteration on the phenoxy ring, are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C18H18D5Cl2NO | [4] |

| Molecular Weight | 345.318 g/mol | [4] |

| Exact Mass | 344.147064 Da | [4] |

| CAS Number | 1329838-45-0 | [1][4] |

| Purity | ≥98% deuterated forms (d1-d5) | [1] |

| Appearance | White solid | [5] |

| Solubility | DMF: 30 mg/ml, DMSO: 25 mg/ml, Ethanol: 25 mg/ml | [1] |

Synthesis and Manufacturing

The synthesis of this compound follows a multi-step process that is analogous to the synthesis of unlabeled Phenoxybenzamine, with the key difference being the introduction of a deuterated starting material. The general synthetic scheme involves the preparation of a key intermediate, N-(phenoxyisopropyl)-N-benzyl ethanolamine, followed by chlorination to yield the final product.

A representative synthetic pathway is outlined below:

References

A Technical Deep Dive: Phenoxybenzamine-d5 Versus its Non-Deuterated Counterpart in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the distinct roles and characteristics of phenoxybenzamine and its deuterated analog, phenoxybenzamine-d5. While structurally similar, their applications in the scientific realm are fundamentally different. This whitepaper will elucidate the pharmacological and pharmacokinetic properties of non-deuterated phenoxybenzamine, explain the scientific rationale behind the use of this compound as an internal standard, and provide detailed experimental context.

Core Chemical and Physical Properties

Phenoxybenzamine is a non-selective, irreversible alpha-adrenergic receptor antagonist.[1] Its deuterated form, this compound, is synthetically modified to incorporate five deuterium atoms on the phenyl ring of the benzyl group.[2][3] This isotopic substitution is the key differentiator that dictates their respective applications. While the core chemical structure and many physical properties remain similar, the increased mass due to deuterium incorporation is the critical feature for its use in analytical methodologies.[3]

| Property | Non-deuterated Phenoxybenzamine | This compound |

| Molecular Formula | C18H22ClNO | C18H17D5ClNO |

| Molar Mass | 303.83 g/mol [4] | ~308.86 g/mol [5] |

| Primary Application | Pharmacological agent (alpha-adrenergic antagonist)[1] | Internal standard for mass spectrometry[2] |

| Key Feature | Irreversible binding to alpha-adrenergic receptors[4] | Stable isotope labeling for precise quantification[6] |

Pharmacology and Mechanism of Action of Non-Deuterated Phenoxybenzamine

Phenoxybenzamine exerts its pharmacological effects by covalently binding to and blocking alpha-adrenergic receptors (both α1 and α2).[1][4] This irreversible antagonism leads to a long-lasting "chemical sympathectomy."[7] The primary therapeutic use of phenoxybenzamine is in the management of hypertensive episodes associated with pheochromocytoma.[1]

The mechanism involves the formation of a reactive ethylenimonium intermediate which then forms a stable covalent bond with the receptor, preventing the binding of endogenous catecholamines like epinephrine and norepinephrine.[4] This blockade of α1-adrenergic receptors on vascular smooth muscle leads to vasodilation and a subsequent reduction in blood pressure.[7]

Pharmacokinetics of Non-Deuterated Phenoxybenzamine

The pharmacokinetic profile of phenoxybenzamine is characterized by variable absorption and a long duration of action due to its irreversible receptor binding.[8]

| Pharmacokinetic Parameter | Value |

| Bioavailability | 20-30% (oral)[8] |

| Onset of Action | Several hours[8] |

| Half-life | Approximately 24 hours[8] |

| Duration of Action | 3-4 days or longer[8] |

| Metabolism | Extensively in the liver[8] |

| Excretion | Urine and bile[8] |

The Role of Deuteration: The Kinetic Isotope Effect

Deuterium is a stable, non-radioactive isotope of hydrogen with an additional neutron. This doubles the mass of the atom. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond. This phenomenon is known as the kinetic isotope effect.[9]

In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds.[10] By replacing a hydrogen atom at a site of metabolic attack with deuterium, the rate of metabolism at that position can be slowed down.[9] This can potentially alter the pharmacokinetic profile of a drug, for instance, by increasing its half-life and exposure.[9]

While this principle is applied in the development of some deuterated drugs to improve their therapeutic properties, for this compound, its primary utility is not as a therapeutic agent but as a highly effective internal standard in analytical chemistry.

This compound as an Internal Standard

In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), an internal standard is crucial for accuracy and precision.[6] An ideal internal standard behaves chemically and physically identically to the analyte of interest during sample preparation and analysis but is distinguishable by the detector.[11]

This compound is the gold standard internal standard for the quantification of phenoxybenzamine for several reasons:

-

Co-elution: It has nearly identical chromatographic retention times to the non-deuterated form.[6]

-

Similar Ionization Efficiency: It ionizes similarly in the mass spectrometer source.[6]

-

Mass Difference: It is easily distinguished from the non-deuterated analyte by its higher mass-to-charge ratio (m/z).[6]

The use of a stable isotope-labeled internal standard like this compound corrects for variability in sample extraction, injection volume, and matrix effects that can suppress or enhance the analyte signal.[12]

Experimental Protocols: Alpha-Adrenergic Receptor Binding Assay

To assess the interaction of compounds with alpha-adrenergic receptors, a common in vitro method is a radioligand binding assay.

Objective: To determine the binding affinity of a test compound (e.g., non-deuterated phenoxybenzamine) for α1-adrenergic receptors.

Materials:

-

Tissue homogenates rich in α1-adrenergic receptors (e.g., rat cerebral cortex).[13]

-

Radioligand: [3H]prazosin (a selective α1-antagonist).[14]

-

Non-labeled competing ligand for non-specific binding determination (e.g., phentolamine).

-

Test compound (non-deuterated phenoxybenzamine) at various concentrations.

-

Assay buffer (e.g., Tris-HCl).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Methodology:

-

Membrane Preparation: Prepare membrane homogenates from the chosen tissue source.

-

Assay Setup: In a series of tubes, combine the membrane preparation, [3H]prazosin at a fixed concentration, and varying concentrations of the test compound.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Specific binding is calculated as the difference between total binding and non-specific binding (measured in the presence of a high concentration of a non-labeled competitor). The IC50 value can then be used to calculate the binding affinity (Ki).

Conclusion

Phenoxybenzamine and this compound are chemically related but serve distinct and non-interchangeable roles in scientific research. Non-deuterated phenoxybenzamine is a potent pharmacological tool and therapeutic agent due to its irreversible antagonism of alpha-adrenergic receptors. In contrast, this compound is an indispensable analytical tool, acting as a stable isotope-labeled internal standard to ensure the accuracy and reliability of quantitative assays for its non-deuterated counterpart. Understanding these differences is critical for the appropriate design and interpretation of both pharmacological and bioanalytical studies.

References

- 1. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | C18H22ClNO | CID 49849824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenoxybenzamine - Wikipedia [en.wikipedia.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. texilajournal.com [texilajournal.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Dibenzyline (phenoxybenzamine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 9. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. Home - Cerilliant [cerilliant.com]

- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenoxybenzamine is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acute effects of phenoxybenzamine on alpha-adrenoceptor responses in vivo and in vitro: relation of in vivo pressor responses to the number of specific adrenoceptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Phenoxybenzamine-d5 in Advancing Scientific Research: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the key applications of Phenoxybenzamine-d5 in scientific studies. This document outlines the critical role of this deuterated analogue, particularly as an internal standard in bioanalytical assays and its utility in receptor binding studies. Detailed experimental protocols, quantitative data summaries, and visual representations of associated signaling pathways are provided to facilitate its effective implementation in a laboratory setting.

Introduction: The Significance of Deuterated Standards

In the realm of quantitative analysis, particularly in complex biological matrices, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. Deuterated compounds, such as this compound, offer a distinct advantage by closely mimicking the physicochemical properties of the analyte of interest, including extraction recovery, ionization efficiency, and chromatographic retention time.[1] This co-elution behavior is crucial for correcting matrix effects, which are a common source of variability and inaccuracy in mass spectrometry-based assays.[1] The five deuterium atoms on the phenoxy ring of this compound provide a clear mass shift, enabling its distinction from the unlabeled analyte without significantly altering its chemical behavior.

Core Application: this compound as an Internal Standard in LC-MS/MS Bioanalysis

The primary application of this compound is as an internal standard for the accurate quantification of phenoxybenzamine in biological samples, such as plasma and serum, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Stable Isotope Dilution Mass Spectrometry

The methodology relies on the principle of stable isotope dilution. A known concentration of this compound is spiked into the biological sample prior to sample preparation. During extraction, chromatography, and ionization, any loss or variation experienced by the unlabeled phenoxybenzamine will be mirrored by the deuterated standard. By measuring the ratio of the analyte's signal to the internal standard's signal, precise quantification can be achieved, irrespective of variations in sample handling or instrument response.

Experimental Protocol: Quantification of Phenoxybenzamine in Human Plasma

This protocol outlines a general procedure for the analysis of phenoxybenzamine in human plasma using this compound as an internal standard.

2.2.1. Materials and Reagents

-

Phenoxybenzamine hydrochloride (Reference Standard)

-

This compound hydrochloride (Internal Standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

2.2.2. Sample Preparation

-

Spiking: To 200 µL of human plasma, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.

-

Protein Precipitation: Add 600 µL of acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex.

-

Injection: Inject a defined volume (e.g., 5 µL) into the LC-MS/MS system.

2.2.3. LC-MS/MS Instrumentation and Parameters

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Phenoxybenzamine | 304.1 | 120.1 | 25 |

| 304.1 | 212.1 | 15 | |

| This compound | 309.1 | 120.1 | 25 |

| 309.1 | 212.1 | 15 |

Note: Collision energies are starting points and should be optimized for the specific instrument used.

2.2.4. Data Analysis and Quantification

The peak area ratio of the phenoxybenzamine MRM transition to the this compound MRM transition is calculated. A calibration curve is constructed by plotting the peak area ratios of known standards against their concentrations. The concentration of phenoxybenzamine in the unknown samples is then determined from this calibration curve.

Workflow for LC-MS/MS Bioanalysis

Caption: Workflow for the quantification of phenoxybenzamine using this compound.

Application in Adrenergic Receptor Binding Assays

While this compound itself is not typically used directly in receptor binding assays, its unlabeled counterpart, phenoxybenzamine, is a well-characterized, irreversible antagonist of alpha-adrenergic receptors.[2] Understanding this interaction is crucial for interpreting studies where phenoxybenzamine is used, and deuterated standards would be employed in the analytical phase of such research (e.g., quantifying unbound phenoxybenzamine).

Mechanism of Irreversible Antagonism

Phenoxybenzamine forms a reactive aziridinium ion intermediate which then forms a stable, covalent bond with a cysteine residue in the binding pocket of alpha-adrenergic receptors.[2] This irreversible binding leads to a non-competitive antagonism, meaning that increasing the concentration of the natural agonist (e.g., norepinephrine) cannot overcome the blockade.

Signaling Pathway of Alpha-1 Adrenergic Receptor Inhibition

The following diagram illustrates the signaling pathway of the alpha-1 adrenergic receptor and the point of inhibition by phenoxybenzamine.

Caption: Inhibition of α1-adrenergic receptor signaling by phenoxybenzamine.

Experimental Protocol: Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a general method to determine the affinity of a test compound for alpha-adrenergic receptors using a radiolabeled ligand and unlabeled phenoxybenzamine as a reference competitor. This compound would be used in a separate LC-MS/MS analysis to quantify the concentration of the test compound.

3.3.1. Materials and Reagents

-

Cell membranes expressing alpha-adrenergic receptors

-

Radiolabeled ligand (e.g., [³H]-prazosin for α1 receptors)

-

Unlabeled phenoxybenzamine hydrochloride

-

Test compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

3.3.2. Procedure

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of either unlabeled phenoxybenzamine or the test compound.

-

Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3.3.3. Data Analysis

The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated, from which the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) can be determined.

Table 3: Representative Data from a Competitive Binding Assay

| Competitor Concentration (nM) | % Specific Binding of [³H]-prazosin |

| 0.01 | 98 |

| 0.1 | 95 |

| 1 | 85 |

| 10 | 50 |

| 100 | 15 |

| 1000 | 5 |

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of phenoxybenzamine in complex biological matrices. Its use as an internal standard in LC-MS/MS assays significantly enhances the reliability of pharmacokinetic and other bioanalytical studies. Furthermore, a thorough understanding of the mechanism of action of its unlabeled counterpart is essential for its application in the broader context of adrenergic receptor research. This guide provides the foundational knowledge and protocols for the effective utilization of this compound in scientific investigations.

References

Navigating the Landscape of Phenoxybenzamine-d5: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the commercial availability, suppliers, and technical specifications of Phenoxybenzamine-d5, a critical internal standard for the accurate quantification of the α-adrenergic antagonist, Phenoxybenzamine. Tailored for researchers, scientists, and drug development professionals, this document outlines key data, experimental protocols, and the underlying signaling pathways to facilitate its effective use in a laboratory setting.

Commercial Availability and Key Suppliers

This compound is readily available from a number of reputable chemical suppliers specializing in stable isotope-labeled compounds. Its primary application is as an internal standard in analytical methodologies, particularly for mass spectrometry-based quantification of Phenoxybenzamine in biological matrices. The deuterated analog allows for correction of variability during sample preparation and analysis, ensuring high accuracy and precision.

Below is a summary of prominent suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Chemical Purity | Isotopic Enrichment |

| Cayman Chemical | This compound (hydrochloride) | 1329838-45-0 | C₁₈H₁₇D₅ClNO · HCl | ≥98% (Phenoxybenzamine) | ≥98% deuterated forms (d₁-d₅); ≤2% d₀[1] |

| MedchemExpress | This compound hydrochloride | 1329838-45-0 | C₁₈H₁₇D₅Cl₂NO | >98% | Not explicitly stated |

| LGC Standards (Toronto Research Chemicals) | This compound Hydrochloride | 1329838-45-0 | C₁₈H₁₇D₅Cl₂NO | Not explicitly stated | Not explicitly stated |

| Simson Pharma Limited | This compound Hydrochloride | 1329838-45-0 | Not explicitly stated | High Quality, Certificate of Analysis provided | Not explicitly stated |

| Veeprho | This compound (HCl Salt) | 1329838-45-0 | Not explicitly stated | Certificate of Analysis provided | Not explicitly stated |

Mechanism of Action: Signaling Pathway

Phenoxybenzamine is a non-selective, irreversible antagonist of α-adrenergic receptors (α1 and α2). It forms a covalent bond with the receptor, leading to a long-lasting blockade. This action inhibits the vasoconstrictive effects of endogenous catecholamines like norepinephrine and epinephrine, resulting in vasodilation and a drop in blood pressure. The signaling pathway is depicted below.

Caption: Irreversible antagonism of α-adrenergic receptors by Phenoxybenzamine.

Experimental Protocols: Quantification by LC-MS/MS

The use of this compound as an internal standard is crucial for the accurate quantification of Phenoxybenzamine in biological matrices such as plasma. Below is a representative experimental protocol for a validated LC-MS/MS method.

3.1 Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of plasma sample, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) as the internal standard.

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

3.2 Liquid Chromatography Parameters

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95% to 20% B

-

3.6-5.0 min: 20% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

3.3 Mass Spectrometry Parameters

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (example):

-

Phenoxybenzamine: Q1: m/z 304.2 -> Q3: m/z 105.1

-

This compound: Q1: m/z 309.2 -> Q3: m/z 110.1

-

-

Collision Energy and other parameters: To be optimized for the specific instrument.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of Phenoxybenzamine using this compound as an internal standard.

Caption: Workflow for Phenoxybenzamine quantification with an internal standard.

Conclusion

This compound is an indispensable tool for researchers requiring accurate and precise quantification of Phenoxybenzamine. Its commercial availability from multiple suppliers provides researchers with options to suit their specific needs. The provided technical information and experimental guidelines aim to streamline the integration of this compound into analytical workflows, ultimately contributing to the generation of high-quality, reliable data in drug development and other research areas. Researchers should always refer to the supplier's Certificate of Analysis for lot-specific information and adhere to good laboratory practices for optimal results.

References

Phenoxybenzamine-d5 CAS number and molecular weight

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of Phenoxybenzamine-d5, a deuterated analog of the potent α-adrenergic antagonist, Phenoxybenzamine. This document outlines its chemical properties, mechanism of action, and key experimental applications, presenting data in a clear and accessible format.

Core Chemical and Physical Data

This compound is primarily utilized as an internal standard for the quantification of phenoxybenzamine in various analytical methodologies, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The deuteration enhances its mass spectrometric signature without significantly altering its chemical behavior.

Below is a summary of the key quantitative data for this compound, primarily focusing on its hydrochloride salt form, which is the most common commercially available variant.

| Property | Value | Source(s) |

| Chemical Name | N-benzyl-N-(2-chloroethyl)-1-(phenoxy-d5)propan-2-amine, monohydrochloride | [1] |

| CAS Number | 1329838-45-0 (hydrochloride) | [1][2] |

| 1309283-11-1 | [3][4] | |

| 1398065-71-8 (benzyl-d5 hydrochloride) | [5] | |

| 1188265-52-2 | [6] | |

| Molecular Formula | C₁₈H₁₇D₅ClNO · HCl | [1] |

| Molecular Weight | 345.32 g/mol (hydrochloride) | [2][5] |

| 308.86 g/mol (free base) | [4][7] |

Mechanism of Action: Irreversible α-Adrenergic Blockade

Phenoxybenzamine is a non-selective antagonist of α-adrenergic receptors (α-ARs), meaning it blocks both α₁ and α₂ subtypes. Its mechanism of action is distinguished by its irreversible binding to these receptors. This is achieved through the formation of a reactive ethylenimonium intermediate, which then forms a stable covalent bond with the receptor, leading to a long-lasting blockade. The synthesis of new receptors is required to overcome the effects of the drug.

The signaling pathway affected by Phenoxybenzamine is central to the regulation of vascular tone and other physiological processes mediated by the sympathetic nervous system.

Experimental Protocols

Phenoxybenzamine's effects are often studied in vitro using isolated tissues, such as aortic rings, to assess its impact on vasoconstriction. The following is a generalized protocol for such an experiment.

In Vitro Vasoconstriction Assay Using Aortic Rings

1. Aortic Ring Preparation:

-

Euthanize the experimental animal (e.g., rat) and dissect the thoracic aorta.

-

Carefully clean the aorta of surrounding connective and adipose tissue.

-

Cut the aorta into rings of approximately 2-4 mm in width.

2. Mounting:

-

Mount the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with a gas mixture of 95% O₂ and 5% CO₂.

-

Attach one end of the ring to a fixed support and the other to an isometric force transducer to record changes in tension.

3. Equilibration and Viability Check:

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 grams.

-

After equilibration, induce a contraction with a high concentration of potassium chloride (KCl) to check the viability of the tissue.

4. Phenoxybenzamine Incubation:

-

Wash the rings to return to baseline tension.

-

Incubate the rings with varying concentrations of Phenoxybenzamine for a predetermined period. A separate set of rings will serve as a control (incubated with vehicle).

5. Agonist-Induced Contraction:

-

After the incubation period, wash the rings again to remove any unbound Phenoxybenzamine.

-

Elicit a cumulative concentration-response curve by adding an α-adrenergic agonist (e.g., phenylephrine or norepinephrine) in increasing concentrations.

-

Record the contractile force generated at each agonist concentration.

6. Data Analysis:

-

Express the contractile response as a percentage of the maximal contraction induced by KCl.

-

Plot the concentration-response curves for the control and Phenoxybenzamine-treated groups.

-

The irreversible antagonism of Phenoxybenzamine will be evident by a rightward shift and a depression of the maximal response in the concentration-response curve to the agonist.

Quantitative In Vitro Data

Phenoxybenzamine has been shown to inhibit responses mediated by α-adrenergic receptors in various cell-based and tissue-based assays.

| Assay | Cell/Tissue Type | Parameter | Value |

| Norepinephrine-induced inositol phosphate formation | HEK293 cells expressing α₁-ARs | EC₅₀ | 125.9-316.2 nM |

| Radioligand binding to α₂ₐ-AR | CHO cell membranes | Kᵢ | 60 nM |

| Radioligand binding to α₂ₑ-AR | CHO cell membranes | Kᵢ | 10 nM |

| Radioligand binding to α₂₋-AR | CHO cell membranes | Kᵢ | 60 nM |

| Proliferation of cancer cell lines | Lymphoma, breast, and lung cancer cells | IC₅₀ | 29.5-99.8 µM |

| α-adrenergic receptor antagonism | IC₅₀ | 550 nM[8] |

This document is intended for research and informational purposes only. Phenoxybenzamine and its deuterated analogs should be handled by trained professionals in a laboratory setting.

References

- 1. caymanchem.com [caymanchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound CAS#: 1309283-11-1 [amp.chemicalbook.com]

- 4. hexonsynth.com [hexonsynth.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | C18H22ClNO | CID 49849824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

Methodological & Application

Application Note: A Robust and Sensitive Method for the Quantification of Phenoxybenzamine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioanalytical method development.

Introduction

Phenoxybenzamine is a non-selective, irreversible alpha-adrenergic receptor antagonist.[1] It is primarily used to manage hypertensive episodes and sweating associated with pheochromocytoma, a tumor of the adrenal gland.[2][3] Given its clinical importance, a reliable and robust method for its quantification in biological matrices is essential for pharmacokinetic assessments and to ensure therapeutic efficacy and safety.[4][5] Phenoxybenzamine has a bioavailability of 20-30% and a half-life of approximately 24 hours.[6][7]

This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of phenoxybenzamine in human plasma. The method utilizes a stable, deuterated internal standard, Phenoxybenzamine-d5, to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing.

Analytical Method Overview

The method employs a simple protein precipitation technique for plasma sample preparation, followed by rapid chromatographic separation on a C18 reverse-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). The use of this compound as an internal standard (IS) ensures the reliability of the quantification.[8] The method was validated according to established bioanalytical method validation guidelines.[9][10]

Experimental Protocols

3.1. Materials and Reagents

-

Phenoxybenzamine hydrochloride (Reference Standard): Purity >98%

-

This compound hydrochloride (Internal Standard): Purity >98%, Deuterated

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Deionized Water (18.2 MΩ·cm)

-

Human Plasma (K2-EDTA as anticoagulant)

3.2. Preparation of Standards and Quality Control (QC) Samples

-

Stock Solutions: Primary stock solutions of phenoxybenzamine and this compound were prepared in methanol at a concentration of 1.00 mg/mL.

-

Working Solutions: A series of working standard solutions for the calibration curve were prepared by serial dilution of the phenoxybenzamine stock solution with 50:50 (v/v) methanol:water. A separate working solution for the internal standard (IS) was prepared by diluting the this compound stock solution in acetonitrile to a final concentration of 50 ng/mL.

-

Calibration Standards and QC Samples: Calibration standards were prepared by spiking blank human plasma with the appropriate working standard solutions to yield final concentrations ranging from 0.10 to 100 ng/mL. Quality control (QC) samples were prepared independently at four concentration levels: Lower Limit of Quantification (LLOQ, 0.10 ng/mL), Low QC (0.30 ng/mL), Mid QC (15 ng/mL), and High QC (80 ng/mL).

3.3. Plasma Sample Preparation

-

Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of water (or appropriate dilution solvent for diluted samples).

-

Add 300 µL of the internal standard working solution (50 ng/mL this compound in acetonitrile).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 200 µL of the clear supernatant to an autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

3.4. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Standard High-Performance Liquid Chromatography System |

| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 95% B in 2.5 min, hold at 95% B for 1 min, re-equilibrate |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Phenoxybenzamine: 304.1 -> 100.1; This compound: 309.1 -> 100.1 |

| Curtain Gas (CUR) | 35 psi |

| Collision Gas (CAD) | Medium |

| IonSpray Voltage (IS) | 5500 V |

| Temperature (TEM) | 550°C |

Method Validation Results

The method was validated for selectivity, linearity, accuracy, precision, recovery, and stability, demonstrating its suitability for bioanalytical applications.

4.1. Selectivity No significant interfering peaks from endogenous plasma components were observed at the retention times of phenoxybenzamine and this compound in six different sources of blank human plasma.

4.2. Linearity and Range The calibration curve was linear over the concentration range of 0.10 ng/mL to 100 ng/mL. The coefficient of determination (r²) was consistently ≥ 0.998.

| Nominal Conc. (ng/mL) | Back-Calculated Conc. (Mean, ng/mL) | Accuracy (% Nominal) |

| 0.10 | 0.103 | 103.0 |

| 0.25 | 0.241 | 96.4 |

| 1.00 | 1.05 | 105.0 |

| 5.00 | 4.88 | 97.6 |

| 25.0 | 25.9 | 103.6 |

| 50.0 | 49.1 | 98.2 |

| 80.0 | 81.2 | 101.5 |

| 100.0 | 99.5 | 99.5 |

Table 1: Representative calibration curve summary for phenoxybenzamine in human plasma.

4.3. Accuracy and Precision The intra-day and inter-day accuracy and precision were evaluated using QC samples at four concentration levels. The results demonstrate that the method is both accurate and precise.[10]

| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (% Bias) | Intra-Day Precision (%CV) | Inter-Day Accuracy (% Bias) | Inter-Day Precision (%CV) |

| LLOQ | 0.10 | 4.5 | 8.2 | 6.1 | 9.8 |

| Low QC | 0.30 | -2.1 | 5.6 | -1.5 | 6.4 |

| Mid QC | 15.0 | 1.8 | 3.1 | 2.5 | 4.2 |

| High QC | 80.0 | -3.3 | 2.5 | -2.8 | 3.7 |

Table 2: Summary of intra-day and inter-day accuracy and precision for phenoxybenzamine QC samples.

4.4. Matrix Effect and Recovery The extraction recovery of phenoxybenzamine was consistent and high across all QC levels, averaging 89.5%. The matrix effect was assessed and found to be minimal, with the use of the deuterated internal standard effectively compensating for any ion suppression or enhancement.

Visualizations

Caption: Experimental workflow for plasma sample analysis.

Caption: Mechanism of action for Phenoxybenzamine.

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of phenoxybenzamine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The method demonstrates excellent linearity, sensitivity, and selectivity, making it highly suitable for supporting clinical and non-clinical pharmacokinetic studies, as well as therapeutic drug monitoring of phenoxybenzamine.

References

- 1. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Phenoxybenzamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenoxybenzamine - Wikipedia [en.wikipedia.org]

- 4. pmda.go.jp [pmda.go.jp]

- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. Dibenzyline (phenoxybenzamine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. anivet.au.dk [anivet.au.dk]

- 10. ema.europa.eu [ema.europa.eu]

Application Notes and Protocols for Pharmacokinetic Studies of Phenoxybenzamine Using Phenoxybenzamine-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxybenzamine is a non-selective, irreversible alpha-adrenergic antagonist utilized in the management of hypertension and sweating associated with pheochromocytoma.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing therapeutic regimens and ensuring patient safety. The use of a stable isotope-labeled internal standard, such as Phenoxybenzamine-d5, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing high accuracy and precision by correcting for matrix effects and variability in sample processing.[3]

These application notes provide a detailed protocol for conducting a pharmacokinetic study of phenoxybenzamine in a rat model using this compound as an internal standard. The protocol covers animal handling, sample collection, bioanalytical method development, and data analysis.

Mechanism of Action of Phenoxybenzamine

Phenoxybenzamine exerts its therapeutic effect by covalently binding to and blocking both alpha-1 and alpha-2 adrenergic receptors. This non-competitive and irreversible blockade leads to vasodilation, a decrease in peripheral vascular resistance, and a subsequent reduction in blood pressure. The long duration of action, lasting 3-4 days, is a result of the irreversible nature of this receptor binding, which necessitates the synthesis of new adrenergic receptors to overcome the blockade.

Figure 1. Signaling pathway of Phenoxybenzamine's mechanism of action.

Experimental Protocols

Animal Model and Dosing

A representative preclinical pharmacokinetic study can be conducted using male Sprague-Dawley rats.[4][5][6]

-

Animals: Male Sprague-Dawley rats (250-300 g).

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

-

Dosing:

-

Intravenous (IV) Administration: A single dose of 1 mg/kg of phenoxybenzamine hydrochloride is administered via the tail vein. The drug is typically dissolved in a vehicle such as a mixture of saline and an organic co-solvent (e.g., ethanol, polyethylene glycol) to ensure solubility.

-

Oral (PO) Administration: A single dose of 5 mg/kg of phenoxybenzamine hydrochloride is administered by oral gavage. The drug is suspended in a vehicle like 0.5% carboxymethylcellulose.

-

Blood Sample Collection

Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of phenoxybenzamine.

-

Collection Schedule:

-

IV Administration: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

PO Administration: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

-

Procedure: Approximately 0.25 mL of blood is collected from the jugular vein or saphenous vein into tubes containing an anticoagulant (e.g., EDTA or heparin).[7][8]

-

Plasma Preparation: The blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

Plasma Sample Preparation for LC-MS/MS Analysis

This protocol outlines a protein precipitation method for the extraction of phenoxybenzamine from rat plasma.

-

Thaw Samples: Thaw the plasma samples and quality control (QC) samples on ice.

-

Spike Internal Standard: To a 100 µL aliquot of each plasma sample, standard, and QC sample, add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortex: Vortex mix the samples for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer Supernatant: Carefully transfer the supernatant to a new set of tubes.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.

-

Transfer to Vials: Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.

Figure 2. Workflow for plasma sample preparation.

LC-MS/MS Method

The following are typical starting parameters for the development of a robust and sensitive LC-MS/MS method for the quantification of phenoxybenzamine. Method optimization and validation are essential.

| Parameter | Recommended Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and re-equilibrate at 10% B for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 2 below |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Phenoxybenzamine | 304.1 | 100.1 | 25 |

| This compound | 309.1 | 105.1 | 25 |

Note: The precursor ion for Phenoxybenzamine is [M+H]+.[9] The MRM transitions and collision energies for this compound are predicted based on the fragmentation pattern of the parent compound and would require experimental optimization.

Data Presentation and Analysis

The plasma concentration-time data are used to calculate key pharmacokinetic parameters.

Table 3: Hypothetical Pharmacokinetic Parameters of Phenoxybenzamine in Rats

| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |

| Cmax (ng/mL) | 250 ± 45 | 180 ± 30 |

| Tmax (h) | 0.083 | 2.0 |

| AUC0-t (ngh/mL) | 850 ± 120 | 1200 ± 210 |

| AUC0-inf (ngh/mL) | 875 ± 130 | 1250 ± 220 |

| t1/2 (h) | 4.5 ± 0.8 | 5.2 ± 1.1 |

| Cl (L/h/kg) | 1.14 ± 0.2 | - |

| Vd (L/kg) | 7.3 ± 1.5 | - |

| F (%) | - | 57 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; Cl: Clearance; Vd: Volume of distribution; F: Bioavailability. Data are presented as mean ± standard deviation.

Conclusion

This document provides a comprehensive protocol for conducting pharmacokinetic studies of phenoxybenzamine in a rat model using this compound as an internal standard. The detailed methodologies for animal handling, sample collection, plasma sample preparation, and LC-MS/MS analysis serve as a valuable resource for researchers in the field of drug development and pharmacology. Adherence to these protocols, coupled with rigorous method validation, will ensure the generation of high-quality, reliable pharmacokinetic data.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Development of a UPLC–MS/MS method for determination of pimavanserin tartrate in rat plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and tissue distribution study of PA-824 in rats by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchhow2.uc.edu [researchhow2.uc.edu]

- 8. New model for intravenous drug administration and blood sampling in the awake rat, designed to increase quality and throughput for in vivo pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenoxybenzamine | C18H22ClNO | CID 4768 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Optimal Detection of Phenoxybenzamine-d5 by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxybenzamine is an irreversible, non-selective alpha-adrenoceptor antagonist used in the management of hypertensive episodes associated with pheochromocytoma. Accurate quantification of phenoxybenzamine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as Phenoxybenzamine-d5, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variations in sample processing and instrument response.

This document provides a comprehensive guide to the mass spectrometry settings and analytical protocols for the optimal detection of this compound. While specific mass spectrometry parameters are instrument-dependent and require empirical optimization, this guide offers a robust starting point for method development and validation.

Principle of the Method

The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the selective and sensitive quantification of phenoxybenzamine. This compound is added to the samples as an internal standard to ensure accuracy and precision. The compounds are separated chromatographically and then detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion for each analyte is selected and fragmented, and a resulting specific product ion is monitored. This highly selective technique provides excellent sensitivity and minimizes interferences from the sample matrix.

Experimental Protocols

Materials and Reagents

-

Phenoxybenzamine hydrochloride (Reference Standard)

-

This compound hydrochloride (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma (or other relevant biological matrix)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

Sample Preparation: Solid Phase Extraction (SPE)

A solid-phase extraction protocol is recommended for the effective cleanup of plasma samples prior to LC-MS/MS analysis.

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Sample Loading: To 500 µL of plasma sample, add the working solution of this compound. Vortex to mix. Load the sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex and transfer to an autosampler vial for analysis.

Liquid Chromatography (LC) Conditions

The following chromatographic conditions can be used as a starting point and should be optimized for your specific LC system.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 5 minutes, then re-equilibrate for 2 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Settings

The following MS parameters are suggested as a starting point for method development on a triple quadrupole mass spectrometer. It is critical to optimize these parameters for the specific instrument being used.

Ionization Mode: Electrospray Ionization (ESI), Positive

General MS Parameters:

| Parameter | Suggested Value |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions:

Based on the fragmentation pattern of Phenoxybenzamine, the protonated molecule [M+H]⁺ is expected at m/z 304.1. Key fragment ions are observed at m/z 120 and 212[1]. For this compound, the protonated molecule [M+H]⁺ is expected at m/z 309.1. The fragmentation pattern is expected to be similar to the unlabeled compound.

The following table provides suggested MRM transitions for method optimization. The collision energy and cone voltage must be optimized for each transition to achieve maximum signal intensity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Phenoxybenzamine | 304.1 | 120.1 | 100 | Optimize | Optimize |

| 304.1 | 212.1 | 100 | Optimize | Optimize | |

| This compound | 309.1 | 120.1 | 100 | Optimize | Optimize |

| 309.1 | 217.1 | 100 | Optimize | Optimize |

Note: The product ion at m/z 217.1 for this compound assumes the deuterium labels are on the phenoxy ring and this fragment retains the deuterated portion.

Data Presentation

The following table summarizes the optimized mass spectrometry parameters that should be determined empirically.

| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Optimized Cone Voltage (V) | Optimized Collision Energy (eV) |

| Phenoxybenzamine | 304.1 | e.g., 120.1 | e.g., 212.1 | User Determined | User Determined |

| This compound | 309.1 | e.g., 120.1 | e.g., 217.1 | User Determined | User Determined |

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity: Assess interference from endogenous matrix components.

-

Linearity and Range: Determine the concentration range over which the method is accurate and precise.

-

Accuracy and Precision: Evaluate intra- and inter-day accuracy and precision at multiple concentration levels (LOD, LLOQ, LQC, MQC, HQC).

-

Matrix Effect: Investigate the effect of the biological matrix on ionization efficiency.

-

Recovery: Determine the extraction efficiency of the sample preparation method.

-

Stability: Assess the stability of the analyte in the biological matrix under various storage conditions.

Visualizations

Caption: Experimental workflow for the analysis of Phenoxybenzamine.

Caption: Logic of Multiple Reaction Monitoring (MRM) for Phenoxybenzamine.

References

Application Notes and Protocols for the Analysis of Phenoxybenzamine Utilizing Phenoxybenzamine-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of phenoxybenzamine in biological matrices, specifically focusing on the use of Phenoxybenzamine-d5 as an internal standard (IS). The inclusion of a stable isotope-labeled internal standard is a critical component of robust bioanalytical method development, ensuring accuracy and precision by compensating for variability in sample preparation and instrument response.[1][2]

Introduction to Phenoxybenzamine and the Role of Deuterated Internal Standards

Phenoxybenzamine is a non-selective, irreversible alpha-adrenergic receptor antagonist. It is utilized in the management of hypertension and sweating associated with pheochromocytoma.[3] The mechanism of action involves the covalent bonding to alpha-adrenergic receptors, leading to a long-lasting blockade.[3]

Quantitative analysis of phenoxybenzamine in biological fluids is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for this purpose due to its high sensitivity and selectivity.[4][5]

The use of a deuterated internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis.[1] Since this compound has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows for accurate correction of variations that may occur during sample preparation and analysis, such as extraction efficiency and matrix effects.[1][2][6]

Signaling Pathway of Phenoxybenzamine

Phenoxybenzamine exerts its pharmacological effect by irreversibly blocking both α1- and α2-adrenergic receptors. The binding is covalent, leading to a long-lasting, non-competitive antagonism. This blockade prevents the binding of endogenous catecholamines like norepinephrine and epinephrine to these receptors, resulting in vasodilation and a subsequent decrease in blood pressure.

Caption: Alpha-Adrenergic Receptor Signaling Pathway and Inhibition by Phenoxybenzamine.

Sample Preparation Techniques

The choice of sample preparation technique is critical for removing interferences from the biological matrix and ensuring accurate quantification. The most common techniques for small molecule drug analysis in plasma are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4][5]

The following sections provide detailed protocols for each of these techniques, which can be adapted for the analysis of phenoxybenzamine with this compound as the internal standard.

Experimental Workflow Overview

Caption: General experimental workflow for the analysis of phenoxybenzamine.

I. Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma samples.[7] Acetonitrile is a commonly used and effective precipitating agent.[8]

Protocol: Protein Precipitation with Acetonitrile

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

-

Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank matrix samples.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-